- Synthesis of (11S)-(+)- and (11R)-(-)-jalapinolic acids. A revision of chemical structures of merremosides B and D, Chemical & Pharmaceutical Bulletin, 1989, 37(1), 260-2

Cas no 947-05-7 (Oxacyclotridecan-2-one)

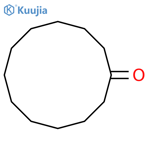

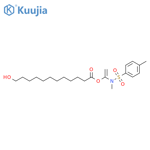

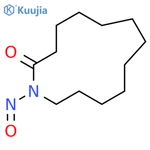

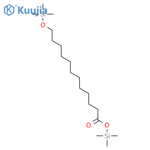

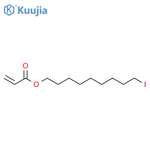

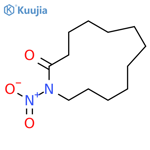

Oxacyclotridecan-2-one structure

Produktname:Oxacyclotridecan-2-one

Oxacyclotridecan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Oxacyclotridecan-2-one

- OMEGA-DODECALACTONE

- 12-dodecanolide

- 1-oxacyclotridecan-2-one

- 2-oxacyclotridecan-1-one

- dodecan-12-olide

- Dodecanolactone

- Dodecanoic acid, 12-hydroxy-, λ-lactone (6CI, 7CI)

- 1,12-Dodecanolide

- 12-Dodecanolactone

- 12-Hydroxydodecanoic acid lactone

- Cyclododecanolactone

- Dodecalactone

- Dodecanolide

- λ-Lauryllactone

- ω-Dodecanolactone

- ω-Lauryllactone

-

- MDL: MFCD00075426

- Inchi: 1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2

- InChI-Schlüssel: DQGSJTVMODPFBK-UHFFFAOYSA-N

- Lächelt: O=C1CCCCCCCCCCCO1

Berechnete Eigenschaften

- Genaue Masse: 198.16200

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 0

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 4.1

- Tautomerzahl: 2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.981 g/mL at 25 °C(lit.)

- Schmelzpunkt: 2-3 °C (lit.)

- Siedepunkt: 150-151 °C/23 mmHg(lit.)

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: n20/D 1.472(lit.)

- PSA: 26.30000

- LogP: 3.44420

- Löslichkeit: Nicht bestimmt

Oxacyclotridecan-2-one Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26-37/39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

Oxacyclotridecan-2-one Zolldaten

- HS-CODE:2932209090

- Zolldaten:

China Zollkodex:

2932209090Übersicht:

293220990. Andere Lactone. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

293220990. andere Lactone. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Oxacyclotridecan-2-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-1G |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 1G |

¥465.01 | 2022-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-236256-1 g |

Oxacyclotridecan-2-one, |

947-05-7 | 1g |

¥451.00 | 2023-07-11 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348961-10G |

Oxacyclotridecan-2-one |

947-05-7 | 10g |

¥4699.59 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236256-1g |

Oxacyclotridecan-2-one, |

947-05-7 | 1g |

¥451.00 | 2023-09-05 | ||

| A2B Chem LLC | AB78017-1g |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 1g |

$191.00 | 2024-04-19 | |

| A2B Chem LLC | AB78017-10g |

Oxacyclotridecan-2-one |

947-05-7 | 98% | 10g |

$1487.00 | 2024-04-19 |

Oxacyclotridecan-2-one Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ; 18 h, reflux

Referenz

- The first example of macrolactonization of ω-hydroxy acids catalyzed by calcined Mg-Al hydrotalcite, ARKIVOC (Gainesville, 2005, (6), 428-435

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: [1,1′-Biphenyl]-2,2′-dicarboperoxoic acid Solvents: 1,2-Dichloroethane ; 48 h, 60 °C

Referenz

- A one-pot and two-stage Baeyer-Villiger reaction using 2,2'-diperoxyphenic acid under biomolecule-compatible conditions, Green Chemistry, 2022, 24(5), 2232-2239

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 90 °C

Referenz

- Tetrabutylammonium bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-7

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Benzoic acid, 4-(trifluoromethyl)-, anhydride with 4-(trifluoromethyl)benzoic ac… Catalysts: Chlorotrimethylsilane , (T-4)-Dichlorobis(1,1,1-trifluoromethanesulfonato-κO)titanium Solvents: Dichloromethane

Referenz

- Method for preparation of lactones, Japan, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 1 h, 150 °C

Referenz

- Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols, Tetrahedron Letters, 2009, 50(49), 6823-6825

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform

Referenz

- Synthesis of iodine-125 labeled phorbol ester. A useful gamma-emitting analog of 12-O-tetradecanoylphorbol-13-acetate, Journal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(9), 1061-70

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0.3 - 4 h, rt

Referenz

- Ynamide-Mediated Macrolactonization, ACS Catalysis, 2020, 10(9), 5230-5235

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Carbon tetrachloride

Referenz

- From azido acids to macro lactams and macro lactones, Journal of the Chemical Society, 1988, (4), 270-2

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid Solvents: Toluene ; heated

Referenz

- Dibutylboryl trifluoromethanesulfonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-6

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol

Referenz

- A new synthetic method of macrocyclic lactones from ω-iodoalkyl acrylates, Chemistry Letters, 1994, (10), 1789-92

Synthetic Routes 15

Reaktionsbedingungen

1.1 Solvents: Carbon tetrachloride

Referenz

- N-Nitrosation and N-nitration of lactams. From macrolactams to macrolactones, Tetrahedron, 1989, 45(3), 863-8

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone

Referenz

- Novel synthesis of macrocyclic lactones from ω-carboxyalkylsulfonium salts, Chemistry Letters, 1988, (11), 1931-2

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 3.5 w, rt

Referenz

- Sex pheromone derivatives, and methods and uses thereof for detection and mitigation of Emerald Ash Borer beetle infestations of Ash trees, Canada, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: 2,3,4,5,6-Pentafluorobenzenecarboperoxoic acid Solvents: Dichloromethane , 1,2-Dichloroethane ; 1 h, 50 °C; 11 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 5 min, 50 °C

Referenz

- Pentafluoroperbenzoic acid as the efficient reagent for Baeyer-Villiger oxidation of cyclic ketones, Mendeleev Communications, 2018, 28(6), 644-645

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: 1,4-Dioxane , Water ; 24 h, 55 °C

Referenz

- Baeyer-Villiger oxidation of cyclic ketones using aqueous hydrogen peroxide catalyzed by potassium salts of tungstophosphoric acid, Chemistry Letters, 2014, 43(6), 941-943

Synthetic Routes 20

Oxacyclotridecan-2-one Raw materials

- 1,12-Dodecanediol

- Perchlorate (8CI,9CI)

- 12-Hydroxylauric Acid

- Cyclododecanone

- Azacyclotridecan-2-one, 1-nitro-

- Dodecanoic acid, 12-[(trimethylsilyl)oxy]-, trimethylsilyl ester

- Dodecanoic acid, 12-bromo-, potassium salt (1:1)

- (11-Carboxyundecyl)diphenylsulfonium

- AZACYCLOTRIDECAN-2-ONE, 1-NITROSO-

- 1-[Methyl[(4-methylphenyl)sulfonyl]amino]ethenyl 12-hydroxydodecanoate

- 2-Propenoic acid, 9-iodononyl ester

- Cyclododecanol

Oxacyclotridecan-2-one Preparation Products

Oxacyclotridecan-2-one Verwandte Literatur

-

José Antonio Morales-Serna,Ericka Sánchez,Ricardo Velázquez,Jorge Bernal,Eréndira García-Ríos,Rubén Gavi?o,Guillermo Negrón-Silva,Jorge Cárdenas Org. Biomol. Chem. 2010 8 4940

-

Rachel S. Heath,Rebecca E. Ruscoe,Nicholas J. Turner Nat. Prod. Rep. 2022 39 335

-

Verena Resch,Ulf Hanefeld Catal. Sci. Technol. 2015 5 1385

-

Li Li,Qiong Wu,Youyong Wang,Morteza Soleimani Aghdam,Zhaojun Ban,Xiaochen Zhang,Hongyan Lu,Dong Li,Jiawei Yan,Jarukitt Limwachiranon,Zisheng Luo RSC Adv. 2019 9 14093

-

5. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a reviewPeter McMichael,Xavier Schultze,Henri Cramail,Frédéric Peruch Polym. Chem. 2023 14 3783

947-05-7 (Oxacyclotridecan-2-one) Verwandte Produkte

- 109-43-3(dibutyl sebacate)

- 105-79-3(isobutyl caproate)

- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)

- 106-02-5(ω-Pentadecalactone)

- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))

- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))

- 106-32-1(Ethyl n-Caprylate)

- 106-79-6(Dimethyl sebacate)

- 108-55-4(oxane-2,6-dione)

- 875916-50-0(1-(3,4-Dichlorophenyl)-2-methylpropan-1-one)

Empfohlene Lieferanten

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge